molecular formula C10H13NO3 B8092392 (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid CAS No. 62023-63-6

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid

Cat. No.: B8092392
CAS No.: 62023-63-6
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules. The presence of both amino and hydroxyl functional groups, along with a phenyl ring, makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral catalysts or auxiliaries can facilitate the formation of the desired stereoisomer. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound often relies on biocatalytic processes. Microbial fermentation using genetically engineered strains can produce the compound in high yields and with excellent enantiomeric purity. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of a keto acid.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a substrate for studying enzyme kinetics and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The presence of the amino and hydroxyl groups enables it to form hydrogen bonds and other interactions, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: A diastereomer with different stereochemistry.

    (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid: Another diastereomer with opposite stereochemistry.

    Threonine (2-amino-3-hydroxybutanoic acid): An amino acid with a similar structure but lacking the phenyl group.

Uniqueness

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of a phenyl ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347094
Record name (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76647-67-1, 62023-63-6
Record name Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R*,S*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076647671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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